N-[4-({2-[2-(4-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}sulfamoyl)phenyl]acetamide
Overview
Description
N-[4-({2-[2-(4-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}sulfamoyl)phenyl]acetamide is a complex organic compound that belongs to the class of triazolothiadiazine derivatives. These compounds are known for their diverse pharmacological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory properties .
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors (carbonic anhydrase inhibitors, cholinesterase inhibitors, alkaline phosphatase inhibitors, anti-lipase activity, and aromatase inhibitors) and antitubercular agents .
Mode of Action
It is known that the hydrogen bond accepting and donating characteristics of the triazolothiadiazine core make it a precise pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .
Biochemical Pathways
Compounds with similar structures have been found to affect a wide range of biochemical pathways due to their diverse pharmacological activities .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for compounds with similar structures .
Result of Action
Compounds with similar structures have been found to exhibit cytotoxic effects .
Action Environment
It is known that environmental factors can significantly influence the action of similar compounds .
Preparation Methods
The synthesis of N-[4-({2-[2-(4-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}sulfamoyl)phenyl]acetamide involves multiple steps. One common synthetic route includes the formation of the triazolothiadiazine core through the reaction of enaminonitriles and benzohydrazides under microwave irradiation. This method is catalyst-free and eco-friendly, resulting in high yields . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost and efficiency.
Chemical Reactions Analysis
N-[4-({2-[2-(4-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}sulfamoyl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
N-[4-({2-[2-(4-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}sulfamoyl)phenyl]acetamide has a wide range of scientific research applications:
Chemistry: Used as a synthetic intermediate in the preparation of other complex molecules.
Biology: Studied for its enzyme inhibitory properties, particularly against carbonic anhydrase and cholinesterase.
Medicine: Investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
N-[4-({2-[2-(4-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}sulfamoyl)phenyl]acetamide is unique due to its specific triazolothiadiazine core structure. Similar compounds include:
1,2,4-triazolo[3,4-b][1,3,4]thiadiazines: Known for their diverse pharmacological activities.
1,2,4-triazolo[1,5-a]pyridines: Exhibiting activities such as RORγt inverse agonism and JAK inhibition.
3-amino-1,2,4-triazoles: Used in various medicinal applications.
These compounds share some structural similarities but differ in their specific pharmacological profiles and applications.
Properties
IUPAC Name |
N-[4-[2-[2-(4-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethylsulfamoyl]phenyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O3S2/c1-14-3-5-16(6-4-14)20-24-21-26(25-20)18(13-30-21)11-12-22-31(28,29)19-9-7-17(8-10-19)23-15(2)27/h3-10,13,22H,11-12H2,1-2H3,(H,23,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABMNSECTIHQIFP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C(=CSC3=N2)CCNS(=O)(=O)C4=CC=C(C=C4)NC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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